4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid
Description
Properties
IUPAC Name |
4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17-12-13-6-1-3-8-15(13)21(16-9-4-2-7-14(16)17)19(25)20-11-5-10-18(23)24/h1-4,6-9,17,22H,5,10-12H2,(H,20,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCFGVXBUYHYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[b]benzazepine Core
A key step is the preparation of the 5-hydroxy-5,6-dihydrobenzo[b]benzazepine scaffold. Literature reports the synthesis of related benzazepine derivatives via reduction and functionalization of benzazepinones or benzazepine ketones.
For example, sodium borohydride (NaBH4) reduction of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives in methanol at low temperature (0–25 °C) yields the corresponding 5-hydroxy compounds with high yields (79.6% to 96%) and high purity (>98%). Reaction times range from 1 to 5 hours depending on conditions.
Introduction of the Carbonyl Group at Position 11
The 11-carbonyl group is typically introduced or maintained during the benzazepine synthesis steps. This ketone or amide carbonyl is crucial for subsequent amide bond formation.
Amide Bond Formation with 4-Aminobutanoic Acid
The final step involves coupling the benzazepine carbonyl intermediate with 4-aminobutanoic acid (gamma-aminobutyric acid) to form the amide linkage, yielding the target compound.
Common peptide coupling agents (e.g., carbodiimides like EDC or DCC) or activated esters may be used to facilitate this amidation under mild conditions to preserve sensitive functional groups.
Purification and Characterization
Purification is typically achieved by recrystallization from methanol/petroleum ether or methanol/water mixtures, yielding white crystalline solids with high purity (>99% by HPLC). Drying under reduced pressure at moderate temperatures (60 °C) is standard.
Data Table Summarizing Key Preparation Steps
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Reduction of 7-chloro-5-oxo benzazepine to 5-hydroxy derivative | Sodium borohydride in methanol, 0–25 °C, 1–5 h | 79.6–96 | 98–99.9 | Stirring, TLC monitoring, quenching with dilute HCl |
| 2 | Amide bond formation with 4-aminobutanoic acid | Peptide coupling agents (e.g., EDC), mild conditions, room temp | Not explicitly reported | >95 (typical for amides) | Purification by recrystallization |
| 3 | Purification | Recrystallization from methanol/petroleum ether or methanol/water | - | >99 | Drying under vacuum at 60 °C |
Chemical Reactions Analysis
Types of Reactions
4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 5-hydroxy group is conserved in both the target compound and licarbazepine, suggesting a role in receptor binding or metabolic stability .
Pharmacological and Metabolic Implications
- Licarbazepine : As a carboxamide, it exhibits high bioavailability and is metabolized via glucuronidation. Its anticonvulsant activity arises from sodium channel blockade .
- Target Compound: The butanoic acid moiety may shift metabolism toward β-oxidation or renal excretion, altering half-life. The carboxylic acid could also enable salt formation (e.g., sodium salt) for injectable formulations.
Biological Activity
4-[(5-hydroxy-5,6-dihydrobenzo[b]benzazepine-11-carbonyl)amino]butanoic acid is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzazepine core, which is known for its diverse pharmacological properties. The presence of hydroxyl and carbonyl groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O3 |
| Molecular Weight | 270.28 g/mol |
| Melting Point | 186-189 °C |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of 4-[(5-hydroxy-5,6-dihydrobenzo[b]benzazepine-11-carbonyl)amino]butanoic acid is primarily attributed to its interactions with various molecular targets:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (Capan-1). At concentrations as low as 1 μM, it has demonstrated the ability to upregulate acetylated histones while downregulating c-Myc, a critical oncogene .
- Dual Targeting : The compound's design enables it to act on multiple targets simultaneously, enhancing its therapeutic efficacy. It has been noted for concurrent inhibition of both HDAC and BRD4, another target implicated in cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Efficacy : In a recent study involving the Capan-1 xenograft model, treatment with the compound resulted in a tumor growth inhibition rate of approximately 71%. This significant reduction highlights its potential as an effective anticancer agent .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to modulate histone acetylation status correlates with changes in gene expression profiles associated with cell cycle regulation and apoptosis .
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antitumor Activity | 71% tumor growth inhibition in Capan-1 |
| Mechanism of Action | HDAC and BRD4 inhibition |
| Gene Expression Changes | Upregulation of acetylated histones |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
